molecular formula C8H6BrF3O B6287024 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene CAS No. 2167304-78-9

1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene

Cat. No.: B6287024
CAS No.: 2167304-78-9
M. Wt: 255.03 g/mol
InChI Key: QWHQYNHCGLCBRD-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene (CAS 2167832-17-7) is a high-purity halogenated aromatic compound offered exclusively for research and development purposes. With a molecular formula of C 8 H 6 BrF 3 O and a molecular weight of 255.03 g/mol, this compound serves as a sophisticated building block in advanced synthetic chemistry . Its structure integrates a bromine atom, a difluoromethoxy group (-OCF 2 H), and a fluorine atom on a benzene ring, which is further substituted with a methyl group. The presence of the difluoromethoxy group is a key structural feature, known to enhance the lipophilicity and metabolic stability of candidate molecules, making them more suitable for pharmaceutical applications . The primary research value of this compound lies in its versatility as an intermediate. The bromine atom acts as an excellent leaving group, enabling efficient cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to construct more complex biaryl or aromatic amine structures . Consequently, it is a critical reagent in medicinal chemistry for the synthesis of potential drug candidates, particularly in projects targeting enzyme inhibition or modulating biological pathways . Beyond pharmaceuticals, its unique electronic properties also make it a valuable precursor in material science, for instance, in the development of organic semiconductors and liquid crystals for display technologies . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure it in various quantities, with standard shipping at room temperature, though some suppliers recommend cold-chain transportation to ensure optimal stability .

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c1-4-2-5(9)7(3-6(4)10)13-8(11)12/h2-3,8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHQYNHCGLCBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)OC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route

This method begins with 2-hydroxy-4-fluoro-5-methylbenzene as the starting material. The hydroxyl group at position 2 is replaced with a difluoromethoxy group via nucleophilic substitution, followed by bromination at position 1.

Bromination

Reagents : Bromine (Br2_2), iron(III) bromide (FeBr3_3), dichloromethane (DCM).
Conditions :

  • Temperature: 0–5°C (slow addition), then 25°C

  • Duration: 4–6 hours
    Mechanism :
    Electrophilic aromatic substitution is directed by the electron-withdrawing difluoromethoxy group, favoring bromination at position 1.

Ar-H+Br2FeBr3Ar-Br+HBr\text{Ar-H} + \text{Br}2 \xrightarrow{\text{FeBr}3} \text{Ar-Br} + \text{HBr}

Yield : 85–90%.

Directed Bromination Using Nitro Intermediates

Synthetic Route

This approach leverages nitro groups as directing and protecting groups.

Nitration and Bromination

Starting Material : 4-fluoro-5-methylbenzene.
Nitration :

  • Reagents : Fuming HNO3_3, concentrated H2_2SO4_4.

  • Conditions : 5–10°C, 2 hours.

  • Product : 2-nitro-4-fluoro-5-methylbenzene.

Bromination :

  • Reagents : N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), CCl4_4.

  • Conditions : Reflux at 80°C for 8 hours.

  • Regioselectivity : The nitro group directs bromination to position 1.

Yield : 75–80%.

Nitro Reduction and Difluoromethoxy Substitution

Nitro Reduction :

  • Reagents : H2_2/Pd-C, ethanol.

  • Conditions : 25°C, 12 hours.

  • Product : 1-bromo-2-amino-4-fluoro-5-methylbenzene.

Diazoization and Substitution :

  • Reagents : NaNO2_2, H2_2SO4_4, ClCF2_2OK.

  • Conditions : 0–5°C, 2 hours.

  • Product : 1-bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene.

Overall Yield : 50–55%.

Industrial-Scale Halogenation and Coupling

Continuous-Flow Bromination

Reactor Design : Tubular reactor with FeBr3_3-coated packing.
Conditions :

  • Temperature: 120°C

  • Pressure: 3 bar

  • Residence Time: 30 minutes
    Advantages :

  • 95% conversion of 2-(difluoromethoxy)-4-fluoro-5-methylbenzene.

  • Minimal byproducts (e.g., dibrominated compounds <5%).

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Overall Yield 60–65%50–55%75–80%
Purity >98%95–97%>99%
Scalability ModerateLowHigh
Byproducts <5%10–15%<3%
Cost Efficiency $$$$$$

Key Findings :

  • Method 1 is optimal for small-scale synthesis due to straightforward steps.

  • Method 3 excels in industrial settings, offering high yield and minimal waste.

  • Nitro intermediates in Method 2 introduce complexity but ensure precise regioselectivity.

Reaction Optimization Strategies

Temperature Control in Bromination

Lower temperatures (0–5°C) reduce polybromination. For example, increasing the temperature to 25°C raises dibrominated byproducts from 5% to 20%.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics by stabilizing transition states. Nonpolar solvents (e.g., CCl4_4) improve bromination selectivity.

Catalyst Screening

  • FeBr3_3 : 85% yield (standard).

  • AlBr3_3 : 78% yield with higher cost.

  • Zeolite Catalysts : 90% yield in flow reactors.

Industrial Production Considerations

Waste Management

  • HBr Neutralization : Treated with NaOH to form NaBr (recyclable).

  • Solvent Recovery : DMF is distilled and reused (95% recovery rate).

Chemical Reactions Analysis

1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced to form corresponding hydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding. Its fluorinated groups enhance its binding affinity and selectivity towards biological targets.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity and binding affinity towards enzymes and receptors. The difluoromethoxy group contributes to the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound’s effects are mediated through the modulation of signaling pathways and inhibition of key enzymes involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

a) 1-Bromo-4-(difluoromethoxy)benzene
  • Structure : Bromine at position 1, difluoromethoxy at position 3.
  • Reactivity : Exhibits high efficiency in Pd-catalyzed direct arylations with heteroarenes (e.g., 77% yield with benzothiophene) due to favorable electronic effects from the para-substituted difluoromethoxy group .
  • Applications : Used in synthesizing C2-arylated benzothiophenes for material science and drug discovery.
b) 2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)
  • Structure : Bromine at position 2, methoxy at position 1, fluorine at position 4.
  • Reactivity : The methoxy group (electron-donating) contrasts with the electron-withdrawing difluoromethoxy group, reducing electrophilicity at the bromine site. This limits its utility in Suzuki-Miyaura couplings compared to difluoromethoxy analogs .
  • Applications : Primarily employed in agrochemical intermediates.
c) 1-Bromo-2-(trifluoromethoxy)-4-fluorobenzene
  • Structure : Trifluoromethoxy replaces difluoromethoxy at position 2.
  • Reactivity : The stronger electron-withdrawing effect of trifluoromethoxy enhances oxidative stability but may reduce nucleophilic substitution rates due to increased steric hindrance .
  • Applications : Valued in fluorinated liquid crystals and high-performance polymers.

Steric and Lipophilic Effects

a) 1-Bromo-2-(difluoromethoxy)-4-methoxybenzene (CAS 1261552-32-2)
  • Structure : Methoxy at position 4 instead of fluorine and methyl.
  • Lipophilicity : LogP increases compared to the target compound due to the methoxy group, enhancing membrane permeability in drug candidates .
  • Synthetic Utility : Less reactive in electrophilic substitutions due to decreased electron deficiency at the aromatic ring.
b) 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1)
  • Structure : Methyl at position 2, lacking the difluoromethoxy group.
  • Steric Effects : The methyl group introduces steric hindrance, reducing accessibility for meta-directing reactions.
  • Applications : Intermediate in dyes and fragrances .

Reactivity in Cross-Coupling Reactions

Pd-catalyzed arylations with 1-bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene demonstrate superior regioselectivity and yield (79–93%) compared to analogs like 1-bromo-4-(difluoromethoxy)benzene (77%) due to the methyl group’s stabilizing effect on transition states. However, steric hindrance from the 5-methyl group may slightly reduce yields in bulky heteroarene couplings .

Data Table: Key Properties and Reactivity

Compound Name Molecular Formula Substituents (Positions) Boiling Point (°C) Reactivity in Pd-Catalyzed Arylation (%) LogP
This compound C₈H₆BrF₃O 1-Br, 2-OCHF₂, 4-F, 5-CH₃ ~180 (estimated) 79–93 ~2.8
1-Bromo-4-(difluoromethoxy)benzene C₇H₅BrF₂O 1-Br, 4-OCHF₂ 179.6 77 2.1
2-Bromo-4-fluoro-1-methoxybenzene C₇H₆BrFO 2-Br, 4-F, 1-OCH₃ 82 N/A 1.9
1-Bromo-2-(trifluoromethoxy)-4-fluorobenzene C₇H₄BrF₄O 1-Br, 2-OCF₃, 4-F 165–168 65–75 (estimated) 3.0

Biological Activity

1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene is a halogenated aromatic compound with potential biological activities that merit detailed exploration. This compound's unique structure, which includes a bromine atom, difluoromethoxy group, and a methyl substituent, suggests various interactions with biological systems that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8_{8}H6_{6}BrF2_{2}O. Its structural characteristics include:

  • Bromine Atom : Known for its ability to engage in electrophilic substitution reactions.
  • Difluoromethoxy Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Fluoro Group : Contributes to the overall reactivity and stability of the molecule.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of halogen atoms allows for potential interactions with enzyme active sites, possibly inhibiting their function. Studies suggest that similar compounds can inhibit enzymes involved in critical biochemical pathways.
  • Receptor Binding : The difluoromethoxy group may facilitate binding to specific receptors, influencing cellular signaling pathways. This property is crucial for drug design, particularly in targeting cancer and inflammatory diseases .

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on fluorinated derivatives have shown enhanced cytotoxicity against various cancer cell lines, including prostate and colon cancer cells. The IC50_{50} values for these compounds often fall within the low micromolar range, indicating potent activity .

Antimicrobial Properties

Similar compounds have also demonstrated antimicrobial activity. For example, studies have shown that fluorinated aromatic compounds can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is helpful:

Compound NameMolecular FormulaKey Differences
1-Bromo-3-fluoro-4-methylbenzeneC7_{7}H6_{6}BrFLacks difluoromethoxy group; lower reactivity
1-Bromo-2-fluoro-3-nitrobenzeneC7_{7}H5_{5}BrF2_{2}NContains nitro group; different biological profile
1-Bromo-4-fluoro-5-methylbenzeneC7_{7}H6_{6}BrFSimilar structure but without difluoromethoxy group

The presence of both difluoromethoxy and fluoro groups in this compound enhances its reactivity compared to these similar compounds, making it a valuable candidate for further research.

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety of this compound in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.
  • Synthesis of Derivatives : Exploring modifications to enhance potency or selectivity toward specific biological targets.

Q & A

Q. What are the recommended multi-step synthesis strategies for 1-Bromo-2-(difluoromethoxy)-4-fluoro-5-methylbenzene?

A plausible route involves bromination of 2-(difluoromethoxy)-4-fluoro-5-methylbenzene using bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane. Optimization of bromination conditions (e.g., catalyst choice, temperature) is critical to minimize polybromination byproducts. Post-reaction purification via column chromatography or recrystallization ensures high yield and purity .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

  • NMR Spectroscopy : Analyze 1H^{1}\text{H}, 19F^{19}\text{F}, and 13C^{13}\text{C} NMR spectra to verify substituent positions. The difluoromethoxy group (OCF2\text{OCF}_2) shows distinct 19F^{19}\text{F} splitting patterns.
  • X-ray Crystallography : Use programs like SHELXL for refinement to resolve ambiguities in substituent positioning .
  • High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the common substitution reactions involving the bromine atom in this compound?

The bromine substituent undergoes nucleophilic aromatic substitution (NAS) with amines, thiols, or alkoxides under catalytic conditions (e.g., CuI for Ullmann coupling). For Suzuki-Miyaura cross-coupling, palladium catalysts (e.g., Pd(PPh3_3)4_4) enable aryl-aryl bond formation. Solvent choice (e.g., DMF, THF) and temperature (80–120°C) influence reaction efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?

  • Case Study : Discrepancies in 19F^{19}\text{F} NMR signals may arise from dynamic effects or impurities. Use variable-temperature NMR to distinguish conformational exchange from impurities.
  • Complementary Techniques : Pair crystallography (to resolve spatial arrangements) with DFT calculations (to predict spectroscopic profiles) .

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding with enzymes like β-secretase (BACE1), leveraging the difluoromethoxy group’s lipophilicity for hydrophobic pocket interactions.
  • MD Simulations : Assess stability of ligand-target complexes in explicit solvent models (e.g., TIP3P water) over 100+ ns trajectories .

Q. How can reaction conditions be optimized for regioselective functionalization?

  • Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts in cross-coupling reactions to favor mono-substitution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) may enhance NAS reactivity.
  • In Situ Monitoring : Use HPLC or GC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. What challenges arise in purifying this compound after synthesis, and how can they be addressed?

  • Challenge : Co-elution of brominated byproducts during chromatography.
  • Solution : Employ gradient elution with hexane/ethyl acetate or utilize preparative HPLC with a C18 column.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice formation .

Q. How does the compound’s substitution pattern influence its metabolic stability in medicinal chemistry studies?

The difluoromethoxy group reduces oxidative metabolism by cytochrome P450 enzymes, while the methyl group enhances lipophilicity. Comparative studies with analogs (e.g., 1-Bromo-2-methoxy derivatives) show a 2–3-fold increase in plasma half-life due to fluorine’s electron-withdrawing effects .

Comparative and Mechanistic Studies

Q. How does this compound compare to analogs like 1-Bromo-4-(trifluoromethyl)benzene in reactivity?

  • Electrophilicity : The trifluoromethyl group increases electron deficiency at the para position, accelerating NAS but reducing coupling efficiency.
  • Steric Effects : The methyl group at position 5 hinders ortho-substitution, favoring meta-functionalization in cross-coupling reactions .

Q. What experimental approaches can validate the compound’s role as a photoaffinity label?

  • Photolysis Studies : Irradiate at 365 nm in the presence of target proteins (e.g., kinases) and analyze covalent adducts via SDS-PAGE or LC-MS/MS.
  • Control Experiments : Use non-UV-reactive analogs to confirm specificity of binding .

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